3-[bis(2-methyl-1H-indol-3-yl)methyl]-2-chlorophenol
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Overview
Description
3-[bis(2-methyl-1H-indol-3-yl)methyl]-2-chlorophenol is a complex organic compound that features a phenol group substituted with a chlorophenyl group and two indole moieties. Indole derivatives are significant in medicinal chemistry due to their presence in various natural products and their biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[bis(2-methyl-1H-indol-3-yl)methyl]-2-chlorophenol typically involves the reaction of 2-methyl-1H-indole with a chlorophenol derivative under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst .
Industrial Production Methods
Industrial production methods for indole derivatives often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to scale up the production efficiently .
Chemical Reactions Analysis
Types of Reactions
3-[bis(2-methyl-1H-indol-3-yl)methyl]-2-chlorophenol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like manganese dioxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole moiety.
Common Reagents and Conditions
Oxidation: Manganese dioxide in carbon tetrachloride.
Reduction: Sodium borohydride in methanol.
Substitution: Methanesulfonic acid in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of azepinoindole derivatives .
Scientific Research Applications
3-[bis(2-methyl-1H-indol-3-yl)methyl]-2-chlorophenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[bis(2-methyl-1H-indol-3-yl)methyl]-2-chlorophenol involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, leading to its biological effects. For example, it can inhibit certain enzymes by forming hydrogen bonds with their active sites .
Comparison with Similar Compounds
Similar Compounds
- 3,3’-bisindolylphenylmethane
- α,α-bis(3-indolyl)methyl-benzene
- 3-((1H-indol-3-yl)(phenyl)methyl)-1H-indole
Uniqueness
3-[bis(2-methyl-1H-indol-3-yl)methyl]-2-chlorophenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C25H21ClN2O |
---|---|
Molecular Weight |
400.9 g/mol |
IUPAC Name |
3-[bis(2-methyl-1H-indol-3-yl)methyl]-2-chlorophenol |
InChI |
InChI=1S/C25H21ClN2O/c1-14-22(16-8-3-5-11-19(16)27-14)24(18-10-7-13-21(29)25(18)26)23-15(2)28-20-12-6-4-9-17(20)23/h3-13,24,27-29H,1-2H3 |
InChI Key |
NWDJITXENNWMMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=C(C(=CC=C3)O)Cl)C4=C(NC5=CC=CC=C54)C |
Origin of Product |
United States |
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